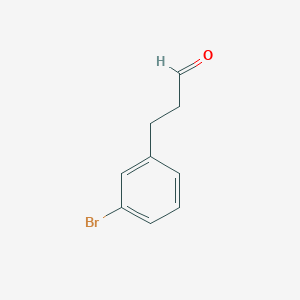

3-(3-Bromophenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULVLUNCIBAQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616958 | |

| Record name | 3-(3-Bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210115-30-3 | |

| Record name | 3-(3-Bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(3-Bromophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of the synthetic building block, 3-(3-Bromophenyl)propanal. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development, offering insights into its utility as a versatile intermediate.

Core Chemical Attributes

This compound, with the CAS number 210115-30-3, is a bifunctional organic molecule featuring a propanal moiety attached to a brominated phenyl ring.[1] This unique combination of an aldehyde functional group and an aryl bromide imparts a versatile reactivity profile, making it a valuable precursor in a variety of synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Colorless to light yellow oil | Inferred from related compounds |

| Boiling Point | 267.8 ± 15.0 °C (Predicted) | |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons.

-

Aldehydic Proton (CHO): A triplet around δ 9.8 ppm.

-

Aromatic Protons (C₆H₄): A complex multiplet pattern in the range of δ 7.2-7.6 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.

-

Methylene Protons (CH₂CH₂): Two triplets, one adjacent to the aromatic ring (around δ 2.9 ppm) and another adjacent to the aldehyde (around δ 2.8 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-202 ppm.

-

Aromatic Carbons (C₆H₄): Multiple signals between δ 122-142 ppm. The carbon attached to the bromine atom will show a characteristic shift.

-

Aliphatic Carbons (CH₂CH₂): Two signals in the aliphatic region, expected around δ 45 ppm and δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band characteristic of the aldehyde carbonyl group.

-

C=O Stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.

-

C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a prominent M+2 isotopic peak of nearly equal intensity to the molecular ion peak will be observed.

-

Molecular Ion (M⁺): A peak at m/z 212/214.

-

Key Fragments: Loss of the bromo-phenyl group or cleavage of the propanal side chain are expected fragmentation pathways.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, leveraging the reactivity of both the aromatic ring and the aldehyde precursor.

Synthetic Pathways

A plausible and efficient synthesis often involves the oxidation of the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor can be synthesized from commercially available starting materials. Another potential route could involve the hydroformylation of 3-bromostyrene.

A generalized workflow for the synthesis via oxidation is depicted below:

Caption: A potential synthetic route to this compound.

Experimental Protocol: Oxidation of 3-(3-bromophenyl)propan-1-ol (Generalized)

-

Dissolution: Dissolve 3-(3-bromophenyl)propan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction and perform an aqueous workup to remove the oxidant byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the distinct chemistries of its two functional groups.

Reactions of the Aldehyde Group:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, using common oxidizing agents.

-

Reduction: Can be reduced to the primary alcohol, 3-(3-bromophenyl)propan-1-ol, using reducing agents like sodium borohydride.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a method for carbon-carbon bond formation.

Reactions of the Bromophenyl Group:

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This is a powerful tool for building molecular complexity.

-

Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.

The dual reactivity is illustrated in the following diagram:

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for sequential or orthogonal modifications, providing access to a wide range of chemical scaffolds.

The presence of the bromine atom is particularly advantageous, as it provides a handle for late-stage functionalization via cross-coupling reactions. This strategy is frequently employed in medicinal chemistry to generate libraries of analogs for structure-activity relationship (SAR) studies. For instance, the propanal moiety can be elaborated into a heterocyclic ring system, followed by diversification at the aryl bromide position.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related brominated aromatic aldehydes and alcohols.[2][3][4][5]

-

GHS Hazard Statements (Predicted): Likely to be classified as causing skin and eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its dual reactivity, stemming from the aldehyde and aryl bromide functionalities, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its chemical properties, synthetic accessibility, and potential applications, serving as a valuable resource for researchers and drug development professionals.

References

-

PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(3-Bromophenyl)propan-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-Bromophenyl)propanal

CAS Number: 210115-30-3

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)propanal, a key synthetic intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its applications in medicinal chemistry, and provides essential safety and handling information.

Introduction and Significance

This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a brominated phenyl ring, allows for a variety of chemical transformations. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the propanal moiety can be readily modified to construct more complex molecular architectures. These characteristics make it a pertinent precursor in the synthesis of novel bioactive molecules and pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 210115-30-3 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |

| Boiling Point | Not explicitly available, but expected to be >200 °C at atmospheric pressure | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General chemical knowledge |

| Purity | Commercially available at ≥97% | [1] |

Synthesis of this compound

While various synthetic routes can be envisioned, a reliable and common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This method is often preferred due to the commercial availability of the starting alcohol and the high efficiency of modern oxidation reagents.

Proposed Synthetic Pathway: Oxidation of 3-(3-bromophenyl)propan-1-ol

The conversion of 3-(3-bromophenyl)propan-1-ol to this compound can be effectively achieved using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or by employing Swern oxidation conditions. The use of a mild oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid.

Caption: Proposed synthesis of this compound via oxidation.

Detailed Experimental Protocol (PCC Oxidation)

This protocol describes the oxidation of 3-(3-bromophenyl)propan-1-ol using Pyridinium Chlorochromate (PCC).

Materials:

-

3-(3-bromophenyl)propan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Celite®

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot corresponding to the aldehyde indicates reaction completion. This typically takes 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

-

Filtration: Pass the mixture through a short pad of Celite® topped with silica gel to remove the chromium salts. Wash the pad with additional diethyl ether.

-

Aqueous Wash: Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is critical as the presence of water can lead to the formation of hydrates and potentially promote over-oxidation.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Excess PCC: A slight excess of PCC ensures the complete conversion of the starting alcohol.

-

Celite®/Silica Gel Filtration: This step is essential for the efficient removal of the insoluble chromium byproducts, which can complicate subsequent purification.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. A key transformation is its conversion to β-aryl propanamines, which are important structural motifs in a variety of pharmaceuticals.

Reductive Amination to Synthesize β-(3-Bromophenyl)propanamines

Reductive amination of this compound with a primary or secondary amine provides a direct route to the corresponding β-(3-bromophenyl)propanamines. These products can be further elaborated, for instance, through Suzuki or other cross-coupling reactions at the bromine position, to generate a library of compounds for biological screening.

Caption: General scheme for the reductive amination of this compound.

This synthetic strategy is valuable in the development of compounds targeting a range of biological targets, including G-protein coupled receptors and ion channels, where the β-arylethylamine scaffold is a common feature.

Safety, Handling, and Storage

Potential Hazards:

-

Skin and Eye Irritation: Aldehydes are often irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Toxicity: Brominated aromatic compounds can have varying degrees of toxicity.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Purification and Characterization

Purification

The primary method for purifying this compound is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

For the removal of acidic impurities, such as the over-oxidation product 3-(3-bromophenyl)propanoic acid, an aqueous wash with a mild base like saturated sodium bicarbonate solution is effective.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a characteristic aldehyde proton (CHO) around 9.8 ppm (triplet), aromatic protons in the region of 7.2-7.6 ppm, and two methylene groups (-CH₂CH₂-) between 2.8 and 3.2 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear around 200 ppm. Aromatic carbons would be in the 120-140 ppm range, and the aliphatic carbons would be in the upfield region.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.

Conclusion

This compound is a synthetically useful building block with significant potential in the field of drug discovery and development. Its versatile reactivity allows for the construction of a wide array of complex molecules, particularly β-aryl propanamine derivatives. This guide provides essential information for the safe handling, synthesis, purification, and application of this important chemical intermediate, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Jin, R., et al. (2023). Stereocomplementary Synthesis of β‐Aryl Propanamines by Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Angewandte Chemie International Edition, 62(29), e202304655. [Link]

Sources

A Technical Guide to 3-(3-Bromophenyl)propanal: Properties, Synthesis, and Characterization

Introduction

3-(3-Bromophenyl)propanal is a substituted aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functional group and a brominated phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can participate in nucleophilic additions, reductions, and oxidations.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will cover its fundamental physicochemical properties, detail a reliable two-step synthetic pathway from its corresponding carboxylic acid, and outline a comprehensive analytical strategy for structural verification and quality control. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and validation. The strategic importance of related bromophenyl compounds as intermediates in the development of therapeutics for neurological disorders underscores the potential utility of this aldehyde in medicinal chemistry programs.[1]

Physicochemical Properties and Chemical Structure

Accurate characterization begins with a clear understanding of a compound's fundamental properties. These data are critical for handling, storage, and downstream reaction planning.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 213.07 g/mol | [2][3][4] |

| Molecular Formula | C₉H₉BrO | [2][3][4] |

| CAS Number | 210115-30-3 | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to light yellow oil | [5] |

| Boiling Point | 267.8 ± 15.0 °C (Predicted) | [5] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | -20°C, under inert nitrogen atmosphere | [5] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved via the oxidation of its corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor alcohol can, in turn, be prepared by the reduction of 3-(3-bromophenyl)propionic acid. This two-step approach provides a high-yielding and controllable route to the target aldehyde.

Synthetic Workflow Overview

Caption: Two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(3-bromophenyl)propan-1-ol (Intermediate)

This protocol describes the reduction of the carboxylic acid to the primary alcohol. The choice of borane-tetrahydrofuran complex (BH₃·THF) is based on its high selectivity for carboxylic acids over other functional groups that might be present.

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-(3-bromophenyl)propionic acid (10.0 g, 43.7 mmol).[6]

-

Dissolution: Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add 1.0 M BH₃·THF solution (150 mL, 150 mmol) via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases, followed by the addition of 1 M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield 3-(3-bromophenyl)propan-1-ol as a clear liquid.

Experimental Protocol: Oxidation to this compound

This protocol utilizes Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

-

Preparation: In a round-bottom flask, dissolve 3-(3-bromophenyl)propan-1-ol (e.g., 4.71 g, 21.8 mmol) in dichloromethane (DCM).[7]

-

Oxidation: Add Dess-Martin periodinane (1.05 eq.) portion-wise to the solution at room temperature.[7] The reaction is typically slightly exothermic.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.[7]

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic phases.

-

Workup: Wash the combined organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient eluent system (e.g., cyclohexane/ethyl acetate) to afford the pure this compound.[7]

Analytical Characterization and Quality Control

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. Aldehydes can be prone to oxidation and polymerization, making robust characterization a critical component of a self-validating protocol.[8]

Analytical Workflow

Caption: Comprehensive workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. Key diagnostic peaks include a triplet for the aldehyde proton (CHO) around δ 9.8 ppm, aromatic protons in the region of δ 7.1-7.5 ppm, and two methylene triplets (-CH₂CH₂-) between δ 2.8-3.0 ppm.[7]

-

¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. The aldehyde carbonyl carbon should appear around δ 200 ppm. Aromatic carbons will be observed between δ 120-140 ppm, with the carbon attached to the bromine showing a characteristic shift. The aliphatic carbons will be found upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the mass spectrum should display a molecular ion peak [M]⁺ corresponding to a mass of ~212 and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key aldehyde functional group. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the aliphatic aldehyde.

Chromatographic Purity (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) should be employed to determine the final purity of the compound. A purity level of ≥95% is typically required for its use in further synthetic applications.

Applications in Research and Development

As a functionalized building block, this compound is valuable in several areas of chemical research:

-

Medicinal Chemistry: It serves as a precursor for synthesizing novel small molecules. The bromophenyl moiety is a common feature in pharmacologically active compounds, and its presence allows for the exploration of structure-activity relationships through late-stage functionalization. Similar structures have been used to create compounds targeting neurological pathways and as potential anticancer agents.[1][9]

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves halogenated aromatic intermediates.

-

Materials Science: It can be used to synthesize specialized polymers or molecular materials where the bromo-functional group can be used for subsequent polymerization or modification steps.

Conclusion

This technical guide has detailed the essential properties, a validated synthetic route, and a robust analytical characterization strategy for this compound. By employing the described protocols, from the selective reduction and mild oxidation in synthesis to the orthogonal analytical techniques for verification, researchers can confidently prepare and utilize this versatile chemical intermediate for a wide range of applications in drug discovery, materials science, and organic synthesis.

References

-

PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 2-(3-Bromophenyl)propanal. [Link]

-

ChemSynthesis. (2025). 2-(3-bromophenyl)propanal. [Link]

- Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. [Link]

-

Guo, C.-L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC, PubMed Central. [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. [Link]

-

Narang, A. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 95.00% | CAS: 210115-30-3 | AChemBlock [achemblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 210115-30-3 CAS MSDS (3-(3-BROMO-PHENYL)-PROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-(4-BROMO-PHENYL)-PROPIONALDEHYDE | 80793-25-5 [chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Bromophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug discovery and development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a promising therapeutic candidate. 3-(3-Bromophenyl)propanal, a molecule featuring an aromatic ring, a reactive aldehyde moiety, and a halogen substituent, presents a representative case for the application of modern spectroscopic techniques for unambiguous structure elucidation. Its components are common pharmacophores, and understanding their precise arrangement is critical for predicting molecular interactions and metabolic fate.

This in-depth guide provides a comprehensive framework for the structural verification of this compound. It is designed not as a rigid protocol but as a dynamic, logic-driven approach that mirrors the thought process of an analytical scientist. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition tools, but as instruments of chemical interrogation. The causality behind experimental choices will be explained, and the interpretation of the resulting data will be framed as a process of hypothesis testing and confirmation, ensuring a self-validating system of analysis.

Molecular Structure Overview

Before delving into the analytical techniques, it is crucial to have a clear representation of the target molecule and the logical workflow for its characterization.

Caption: Chemical structure of this compound.

The Elucidation Workflow: A Multi-faceted Approach

The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. The following workflow illustrates the synergistic relationship between NMR, IR, and MS in the comprehensive characterization of this compound.

Caption: A workflow diagram illustrating the multi-technique approach to structure elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

A. Expected ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Triplet (t) | 1H | -CHO | The aldehydic proton is highly deshielded and appears in a characteristic downfield region.[3][4] It is split into a triplet by the adjacent CH₂ group. |

| ~7.4-7.2 | Multiplet (m) | 4H | Aromatic protons | Protons on the benzene ring typically resonate in this region.[5] The meta-substitution pattern will lead to a complex multiplet. |

| ~3.0 | Triplet (t) | 2H | Ar-CH₂- | Protons on the carbon adjacent to the aromatic ring (benzylic protons) are deshielded.[5] They are split into a triplet by the neighboring CH₂ group. |

| ~2.8 | Triplet of Triplets (tt) or Multiplet (m) | 2H | -CH₂-CHO | These protons are adjacent to both the benzylic carbon and the aldehyde group, leading to a complex splitting pattern. |

B. Expected ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | -CHO | The carbonyl carbon of an aldehyde is highly deshielded and appears in a characteristic downfield region.[3] |

| ~140 | C-Br | The carbon atom bonded to the electronegative bromine atom will be deshielded. |

| ~130-125 | Aromatic C-H | Carbons in the aromatic ring typically appear in this range.[5] |

| ~122 | Aromatic C-C | The quaternary carbon of the aromatic ring will also be in this region. |

| ~45 | Ar-CH₂- | The benzylic carbon. |

| ~28 | -CH₂-CHO | The carbon alpha to the aldehyde. |

C. Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:[6]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

-

Instrument Setup (¹H NMR):

-

Use a 300 MHz or higher field NMR spectrometer.

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

Instrument Setup (¹³C NMR):

-

Use a spectrometer with a frequency of 75 MHz or higher.

-

Employ a standard proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

A. Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2820 and ~2720 | Medium, sharp | C-H stretch | Aldehyde (-CHO) |

| ~1725 | Strong, sharp | C=O stretch | Aldehyde (-CHO) |

| ~3100-3000 | Medium to weak | C-H stretch | Aromatic |

| ~1600, ~1475 | Medium to weak | C=C stretch | Aromatic |

| Below 800 | Medium to strong | C-H out-of-plane bend | Aromatic (meta-substituted) |

| ~1070 | Medium | C-Br stretch | Aryl bromide |

B. Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[8]

A. Expected Mass Spectrum and Interpretation

For this compound, the mass spectrum will have several key features.

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weight of the compound with each isotope.

-

M⁺ with ⁷⁹Br: C₉H₉⁷⁹BrO⁺ ≈ 212

-

M⁺ with ⁸¹Br: C₉H₉⁸¹BrO⁺ ≈ 214 This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

-

Major Fragmentation Pathways:

-

Loss of the propanal side chain: A common fragmentation for benzylic compounds is the cleavage of the bond between the aromatic ring and the side chain, leading to a bromophenyl fragment.

-

Cleavage adjacent to the carbonyl group: Fragmentation can occur at the C-C bonds adjacent to the carbonyl group.

-

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.[3]

-

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion |

| 183/185 | [C₇H₄BrO]⁺ | Loss of -CH₂CHO |

| 155/157 | [C₆H₄Br]⁺ | Loss of the entire propanal side chain |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of Br) |

| 58 | [C₃H₆O]⁺ | Propanal radical cation |

B. Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound like this compound, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods. GC-MS has the added benefit of confirming the purity of the sample.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, which can be compared to spectral libraries.[8]

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.

-

Conclusion: A Symphony of Spectroscopic Evidence

The structure elucidation of this compound serves as a compelling example of the power of a multi-technique spectroscopic approach. The convergence of data from NMR, IR, and MS creates a self-validating system where each technique provides a unique piece of the structural puzzle. NMR spectroscopy meticulously maps the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. By understanding the principles behind each technique and interpreting the data in a logical, integrated manner, researchers can confidently and unequivocally determine the structure of novel chemical entities, a critical step in the journey of drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of the West Indies. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link]

-

RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

-

SlideShare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 3-(3-Bromophenyl)propanenitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(3-Bromophenyl)propanal: An In-depth Technical Guide

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

3-(3-Bromophenyl)propanal is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde group and a brominated aromatic ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecular targets. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic signatures. By integrating predicted data with established spectroscopic principles, this document serves as an authoritative reference for scientists engaged in the synthesis, purification, and application of this important chemical entity.

Molecular Identity and Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential for its effective handling and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 210115-30-3 | [1] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| InChI Key | ZULVLUNCIBAQRZ-UHFFFAOYSA-N | [2] |

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a common method, leading to the formation of a molecular ion and characteristic fragment ions.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 212/214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₈H₈Br]⁺ | Loss of the formyl radical (•CHO) |

| 170/172 | [C₇H₅Br]⁺ | Benzylic cleavage |

| 104 | [C₈H₈]⁺ | Loss of Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the propyl chain |

| 29 | [CHO]⁺ | Formyl cation |

The fragmentation of aromatic aldehydes is a well-understood process, typically initiated by the ionization of the aldehyde group.[3][4] The stability of the resulting carbocations, particularly the tropylium ion, often leads to prominent peaks in the spectrum.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

A standard approach for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The temperature program should be optimized to ensure good separation from any impurities.

-

Ionization: The eluting compound enters the mass spectrometer and is ionized using a standard electron ionization source (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at its specific m/z value.

This workflow ensures that the mass spectrum is obtained for the pure compound as it elutes from the GC column.

Caption: General workflow for GC-MS analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the two methylene groups of the propyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.8 | Triplet (t) | 1H |

| Aromatic H | 7.2 - 7.5 | Multiplet (m) | 4H |

| -CH₂- (adjacent to ring) | 2.9 | Triplet (t) | 2H |

| -CH₂- (adjacent to CHO) | 2.8 | Triplet of triplets (tt) or multiplet (m) | 2H |

The aldehydic proton is highly deshielded and appears at a characteristic downfield shift.[5] The aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The two methylene groups will appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~202 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (ipso) | ~140 |

| -CH₂- (adjacent to ring) | ~35 |

| -CH₂- (adjacent to CHO) | ~45 |

The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift.[6] The carbon attached to the bromine atom will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., a standard zgpg30) is used to acquire the ¹³C spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aldehyde and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2820 and ~2720 | C-H stretch of the aldehyde | Medium, sharp |

| ~1725 | C=O stretch of the aldehyde | Strong, sharp |

| ~3050 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to weak |

| ~780 | C-H out-of-plane bend (meta-substitution) | Strong |

| ~1070 | C-Br stretch | Medium |

The two sharp peaks for the aldehydic C-H stretch and the strong carbonyl absorption are highly diagnostic for the presence of the aldehyde functional group.[2][5] The pattern of the aromatic C-H out-of-plane bending can provide evidence for the meta-substitution pattern on the benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.

-

Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of mass spectrometry, NMR, and IR spectroscopy provides a detailed and self-validating structural confirmation of this compound. The molecular weight and fragmentation pattern from MS, the precise proton and carbon environments from NMR, and the characteristic functional group vibrations from IR all converge to paint a cohesive and unambiguous picture of the molecule's architecture. This guide, by presenting a thorough and well-grounded spectroscopic profile, aims to empower researchers in their synthetic endeavors and analytical challenges involving this valuable chemical intermediate.

References

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

Sources

- 1. This compound 95.00% | CAS: 210115-30-3 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-(3-Bromophenyl)-3-oxopropanal | C9H7BrO2 | CID 43114741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(3-Bromophenyl)propanal

Abstract

This technical guide provides a comprehensive analysis and procedural framework for understanding and acquiring the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers and professionals in drug development and chemical analysis, this document delves into the theoretical prediction of the spectrum, including chemical shifts, multiplicity, and coupling constants, grounded in fundamental principles of NMR spectroscopy. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-resolution data. The guide is designed to bridge theoretical knowledge with practical application, ensuring both scientific integrity and operational excellence.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a substituted aromatic ring and an aliphatic aldehyde chain. Its structure presents a rich analytical challenge perfectly suited for 1H NMR spectroscopy, a cornerstone technique for molecular structure elucidation. The precise arrangement of protons within its aromatic and aliphatic domains generates a unique spectral fingerprint. A thorough understanding of this spectrum is critical for confirming molecular identity, assessing purity, and studying conformational dynamics. This guide will systematically deconstruct the anticipated 1H NMR spectrum of the title compound, followed by a detailed methodology for its empirical verification.

Structural Analysis and Proton Environments

To predict the 1H NMR spectrum, we must first identify the chemically non-equivalent protons in this compound. The molecule's asymmetry dictates that all protons on the benzene ring are unique, as are the protons within the propanal moiety.

Caption: Molecular structure of this compound with proton environments labeled.

We can classify the protons into three distinct regions:

-

Aromatic Protons: H-2, H-4, H-5, and H-6 on the meta-substituted benzene ring.

-

Aliphatic Protons: The two methylene (CH₂) groups, designated H-α (adjacent to the carbonyl) and H-β (benzylic position).

-

Aldehyde Proton: The single proton of the formyl (-CHO) group.

Predicted 1H NMR Spectral Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).

The Aromatic Region (δ ≈ 7.0 - 7.5 ppm)

The chemical shifts in a substituted benzene ring are influenced by the electronic effects of the substituents.[1][2][3] The bromine atom exerts a moderate electron-withdrawing inductive effect and an electron-donating resonance effect, while the propyl-aldehyde chain is a weakly electron-donating alkyl group. Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[4]

-

H-2: This proton is ortho to the alkyl substituent and meta to the bromine. It is expected to appear as a broad singlet or a narrow triplet due to two meta-couplings of similar magnitude (J_meta ≈ 2-3 Hz).[5][6]

-

H-4: Positioned ortho to the bromine and meta to the alkyl chain, this proton will experience ortho-coupling to H-5 (J_ortho ≈ 7-10 Hz) and meta-coupling to H-6 (J_meta ≈ 2-3 Hz), appearing as a doublet of doublets.[7]

-

H-5: Located between H-4 and H-6, this proton will be split by two ortho-neighbors, resulting in a triplet, assuming J_ortho(H5-H4) ≈ J_ortho(H5-H6).

-

H-6: This proton is ortho to H-5 and meta to H-4 and the bromine atom. It is expected to be a doublet of doublets due to ortho- and meta-coupling.

The relative downfield shifts are influenced by the deshielding effects of the substituents. The aldehyde group, being electron-withdrawing, will have a deshielding effect that propagates through the molecule.[8] A reference spectrum for the closely related 3-bromotoluene shows aromatic signals between 6.99 and 7.26 ppm.[9]

The Aliphatic Region (δ ≈ 2.8 - 3.1 ppm)

The two methylene groups form an A₂B₂ spin system, which will appear as two triplets, provided the coupling constants are similar.

-

H-β (Benzylic, ~δ 2.95 ppm): These protons are on the carbon directly attached to the aromatic ring. Their chemical shift is higher than a typical alkane due to the ring current effect.[4] They are coupled only to the H-α protons and will appear as a triplet (J ≈ 7.5 Hz).

-

H-α (~δ 2.80 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are coupled to the H-β protons and also to the aldehyde proton. This will result in a triplet of triplets. However, the three-bond coupling to the aldehyde proton (³J) is often small (1-3 Hz) and may not be fully resolved, causing the signal to appear as a broadened triplet.[10]

The Aldehyde Region (δ ≈ 9.8 ppm)

-

H-aldehyde: The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O double bond and the electronegativity of the oxygen atom.[11] It characteristically resonates far downfield, typically between 9 and 10 ppm.[12] It is coupled to the two H-α protons, and according to the n+1 rule, should appear as a triplet with a small coupling constant (³J ≈ 1-3 Hz).[10]

Predicted Data Summary

The following table summarizes the predicted 1H NMR data for this compound, assuming acquisition in CDCl₃.

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |

| H-aldehyde | 1H | ~9.80 | t | ³J ≈ 1-3 |

| H-2 | 1H | ~7.35 | t (broad) | J_meta ≈ 2-3 |

| H-4 | 1H | ~7.40 | dd | J_ortho ≈ 8.0, J_meta ≈ 2.0 |

| H-5 | 1H | ~7.20 | t | J_ortho ≈ 8.0 |

| H-6 | 1H | ~7.15 | dd | J_ortho ≈ 8.0, J_meta ≈ 2.0 |

| H-β | 2H | ~2.95 | t | ³J ≈ 7.5 |

| H-α | 2H | ~2.80 | t or tt | ³J ≈ 7.5, ³J ≈ 1-3 |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, high-resolution 1H NMR spectrum requires meticulous sample preparation and systematic spectrometer setup.[13]

Sample Preparation

The integrity of the final spectrum is fundamentally dependent on the quality of the NMR sample.

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[14]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL of solvent.[15][16] The deuterated solvent provides the deuterium (²H) signal used by the spectrometer to stabilize the magnetic field, a process known as locking.

-

Dissolution & Homogenization: Add the solvent to the vial and gently agitate until the sample is fully dissolved. A homogeneous solution is critical to avoid magnetic field distortions that broaden spectral lines.[14]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15][17] Suspended solids will severely degrade spectral resolution.

-

Tube & Capping: Use a clean, high-quality NMR tube to avoid contaminants and ensure proper spinning.[17] The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[14][15] Cap the tube securely.

Spectrometer Operation and Data Acquisition

This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for 1H NMR data acquisition and processing.

-

Instrument Preparation: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. This ensures the magnetic field strength remains constant during acquisition.[18]

-

Shimming: Homogenize the magnetic field across the sample volume by shimming. Modern spectrometers have automated shimming routines which are highly effective. Good shimming is validated by a sharp, symmetric lineshape of the residual solvent peak or a reference standard like TMS.

-

Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.

-

Set Acquisition Parameters:

-

Pulse Angle: Use a 30° or 45° pulse angle for routine acquisition to balance signal intensity with faster relaxation.[13]

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 12 ppm for a standard organic molecule.

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is usually sufficient to allow the FID to decay into the noise, providing good digital resolution.[19]

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for protons to return to their equilibrium state, which is essential for accurate signal integration.

-

Number of Scans (NS): For a sample of this concentration, 8 or 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.

-

-

Acquisition: Start the acquisition. The raw time-domain signal is the Free Induction Decay (FID).

Data Processing

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the spectrum. An exponential multiplication (line broadening) of 0.3 Hz is often applied to improve the signal-to-noise ratio.[20]

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) is not used as an internal standard, the spectrum can be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[10]

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

Conclusion

The 1H NMR spectrum of this compound is highly informative, with distinct, predictable signals for its aromatic, aliphatic, and aldehyde protons. The aromatic region reveals a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic protons manifest as two coupled multiplets, while the aldehyde proton gives a characteristic downfield signal. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum that serves as a definitive confirmation of the molecular structure and a robust measure of sample purity.

References

- NMR Sample Preparation. University of California, Riverside.

- NMR Sample Preparation: The Complete Guide.

- NMR Sample Prepar

- Standard 1H-NMR spectrum of cinnamaldehyde (90MHz in CDCl3).

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- NMR Sample Prepar

- 3-Bromotoluene(591-17-3) 1H NMR spectrum. ChemicalBook.

- trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum. ChemicalBook.

- propanal low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.

- Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.

- Acquisition and analysis of 1H NMR. Bio-protocol.

- 1H–1H Coupling in Proton NMR. ACD/Labs.

- NMR Spectroscopy of Benzene Deriv

- Quantitative 1H NMR (qHNMR) Spectroscopy. University of Michigan.

- NMR Spectroscopy: Spin-Spin Splitting.

- Chapter 5: Acquiring 1H and 13C Spectra. Royal Society of Chemistry.

- NMR Spectroscopy of Benzene Deriv

- Multiplicity of 1H NMR signals (Spin-spin coupling). YouTube.

- How to Analyze Chemical Shift in the Arom

- NMRHANDS-ON PROTOCOLS –ACQUISITION. University of Barcelona.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- Spectroscopy of Arom

- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. youtube.com [youtube.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]

- 10. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. sites.bu.edu [sites.bu.edu]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. asdlib.org [asdlib.org]

- 20. Acquisition and analysis of 1H NMR [bio-protocol.org]

13C NMR analysis of 3-(3-Bromophenyl)propanal

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Bromophenyl)propanal

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from theoretical chemical shift prediction based on molecular architecture to the practical execution of spectral acquisition and the nuanced interpretation of the resulting data. We will explore the influence of aromatic substitution, the characteristic signature of the aldehyde functionality, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to achieve unambiguous structural elucidation. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final spectral assignments.

Introduction: The Molecule and the Method

This compound is a bifunctional organic molecule featuring an aromatic ring substituted with a bromine atom and an aliphatic aldehyde chain. This structure presents a rich landscape for ¹³C NMR analysis, with distinct carbon environments spanning aromatic, aliphatic, and carbonyl regions. ¹³C NMR spectroscopy is an indispensable, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[1] By probing the magnetic properties of the ¹³C isotope, we can determine the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment, which is crucial for confirming the identity and purity of synthetic intermediates in pharmaceutical research.[2]

This guide will systematically deconstruct the ¹³C NMR analysis of this specific molecule, providing both the foundational theory and the practical steps necessary for a successful investigation.

Theoretical Framework and Chemical Shift Prediction

The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of each carbon nucleus. Before any experiment, a robust theoretical prediction serves as a roadmap for spectral interpretation. The structure of this compound has nine unique carbon atoms, and thus we anticipate nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[3]

Structure and Carbon Numbering:

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation: From Data to Structure

Once the spectra are acquired and processed, the final step is interpretation to confirm the structure.

-

Broadband Spectrum Analysis:

-

Identify the number of signals. The presence of nine distinct peaks would confirm the absence of magnetic equivalence for all carbons.

-

Reference the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Compare the observed chemical shifts to the predicted values in the table. The aldehyde peak should be unambiguously identified above 190 ppm. The aliphatic signals should appear upfield (< 50 ppm), and the aromatic signals in the 120-145 ppm region.

-

-

DEPT Spectrum Analysis:

-

The DEPT experiments are crucial for confirming the identity of each carbon signal. [4][5] * DEPT-90: This spectrum will only show signals for CH (methine) carbons. [6][5]In this molecule, we expect to see the five aromatic CH carbons and the aldehyde CH carbon.

-

DEPT-135: This spectrum provides more comprehensive information:

-

Positive Signals: CH and CH₃ carbons. [7] * Negative (Inverted) Signals: CH₂ carbons. [7] * Absent Signals: Quaternary (C) carbons. [8] * Correlation: By overlaying the DEPT spectra with the broadband spectrum, a definitive assignment can be made:

-

The two signals absent in both DEPT spectra are the quaternary carbons C1 and C2.

-

The two signals that are negative in the DEPT-135 spectrum and absent in the DEPT-90 are the methylene carbons C7 and C8.

-

The six signals that are positive in the DEPT-135 spectrum and also present in the DEPT-90 spectrum are the six CH carbons (C3, C4, C5, C6, and C9).

-

-

By systematically applying this combined analytical approach, each of the nine carbon signals of this compound can be assigned with a high degree of certainty, thereby validating the molecular structure.

References

-

DEPT | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved from [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Zass, E., & Wirthlin, T. (1983). 13C NMR spectroscopy. Journal of Chemical Education, 60(9), 751. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Reddit. (2019). Does anyone know any database of NMR spectra? Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Bromobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-